molecular formula C23H24N2O B11953172 N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea CAS No. 86764-33-2

N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea

Cat. No.: B11953172
CAS No.: 86764-33-2
M. Wt: 344.4 g/mol
InChI Key: FAWLTDQJGLLZAO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to the nitrogen atoms of the urea backbone and a 2,5-dimethylphenyl substituent on the N'-position. Substituted ureas are widely studied for their applications in agriculture (e.g., herbicides) and pharmaceuticals due to their ability to disrupt biological processes such as photosynthesis or enzyme activity .

Properties

CAS No.

86764-33-2

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C23H24N2O/c1-18-13-14-19(2)22(15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

FAWLTDQJGLLZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-DIBENZYL-3-(2,5-XYLYL)UREA can be synthesized through various methods. One common approach involves the reaction of benzylamine with 2,5-dimethylbenzyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1-DIBENZYL-3-(2,5-XYLYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding benzyl alcohols and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

1,1-DIBENZYL-3-(2,5-XYLYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure combines lipophilic benzyl groups with a 2,5-dimethylphenyl moiety. Key comparisons with structurally similar compounds include:

(a) N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : Features a 2,5-dimethylphenyl group linked to a hydroxynaphthalene-carboxamide backbone.
  • Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to electron-withdrawing substituents and optimal lipophilicity .
  • Comparison : Unlike the target compound, this derivative lacks urea functionality but shares the 2,5-dimethylphenyl group, suggesting that substituent positioning significantly influences activity.
(b) Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea)
  • Structure : A urea derivative with dimethyl groups on the N-atoms and a para-isopropylphenyl group.
  • Activity : A widely used herbicide targeting photosystem II (PSII) by inhibiting PET .
(c) Isouron (N-(5-tert-butylisoxazol-3-yl)-N',N'-dimethylurea)
  • Structure : Contains a dimethylurea core linked to a tert-butyl isoxazole ring.
  • Activity : Acts as a pre-emergence herbicide with selectivity in crops like sugar beet .
  • Comparison : The 2,5-dimethylphenyl group in the target compound may confer different steric or electronic interactions compared to isouron’s heterocyclic substituent.

Physicochemical Properties

The molecular weight, logP, and hydrogen-bonding capacity of the target compound can be inferred from analogs:

Compound Molecular Weight logP Key Substituents Activity/Application
N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea ~370–400* ~4.5* Benzyl, 2,5-dimethylphenyl Hypothesized PET inhibitor
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ~280–300 ~3.0 2,5-dimethylphenyl, hydroxynaphthalene PET inhibitor (IC₅₀ ~10 µM)
Isoproturon 206.3 2.5 Dimethyl, para-isopropylphenyl PSII herbicide
N-[1,3-bis(2H-1,3-benzodioxol-5-yl)propan-2-yl]-N'-(2,5-dimethylphenyl)urea 446.5 ~3.5 Benzodioxol, 2,5-dimethylphenyl Unknown (screened hit)

*Estimated based on structural analogs.

Mechanistic and Activity Comparisons

  • PET Inhibition : Compounds with 2,5-dimethylphenyl groups (e.g., hydroxynaphthalene-carboxamides) show strong PET inhibition due to electron-withdrawing substituents enhancing interaction with PSII . The target compound’s urea core may allow similar interactions but with altered binding kinetics.
  • Heterocyclic vs. Aromatic Substituents: Derivatives like isouron (isoxazole) or thiadiazole-containing ureas (e.g., N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea) exhibit varied selectivity profiles, suggesting that the target compound’s benzyl groups may favor non-crop applications .

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